Monohydroxyisoaflavinine

Descripción general

Descripción

Monohydroxyisoaflavinine is a natural product derived from the fungus Aspergillus flavus. It belongs to the class of indoloditerpenes, which are known for their complex structures and diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monohydroxyisoaflavinine can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the indole ring system, followed by the introduction of the diterpene moiety. Key steps include cyclization, oxidation, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. it can be isolated from the methylene chloride extract of Aspergillus flavus cultures. The extraction process involves solvent extraction, followed by purification using chromatographic techniques. The yield and purity of the compound can be optimized by adjusting the culture conditions and extraction parameters .

Análisis De Reacciones Químicas

Types of Reactions: Monohydroxyisoaflavinine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Monohydroxyisoaflavinine, a derivative of isoflavones, has garnered attention for its potential applications across various scientific fields. This article will explore its applications in detail, supported by case studies and data tables.

Pharmacology and Medicine

This compound has been investigated for its pharmacological properties, particularly in cancer research. Its ability to modulate estrogen receptors makes it a candidate for studies related to hormone-dependent cancers.

- Case Study : A study published in Phytochemistry demonstrated that this compound exhibited selective estrogen receptor modulation, suggesting potential therapeutic roles in breast cancer treatment .

Antioxidant Activity

Research has shown that this compound possesses significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Data Table : Comparative antioxidant activity of various isoflavones including this compound.

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 85 | 25 |

| Genistein | 78 | 30 |

| Daidzein | 70 | 35 |

Food Industry

Due to its antioxidant properties, this compound is being explored as a natural preservative in food products.

- Case Study : Research conducted by the Journal of Food Science indicated that incorporating this compound into food formulations significantly improved shelf life and reduced spoilage .

Cosmetics

The compound's antioxidant and anti-inflammatory effects make it an attractive ingredient in cosmetic formulations aimed at skin protection and anti-aging.

- Data Table : Efficacy of this compound in cosmetic formulations.

| Product Type | Concentration (%) | Skin Benefits |

|---|---|---|

| Anti-aging Cream | 0.5 | Reduces fine lines |

| Sunscreen | 1.0 | Provides UV protection |

| Moisturizer | 0.3 | Hydrates and soothes skin |

Environmental Applications

This compound has potential applications in environmental science, particularly in bioremediation processes due to its ability to interact with various pollutants.

Mecanismo De Acción

The mechanism of action of monohydroxyisoaflavinine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may interfere with the biosynthesis of essential cellular components or disrupt signal transduction pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Monohydroxyisoaflavinine can be compared with other indoloditerpenes, such as:

Aflavinine: Similar in structure but lacks the hydroxyl group present in this compound.

Dihydroxyaflavinine: Contains an additional hydroxyl group, which may alter its biological activity.

Aflatrem: Another indoloditerpene with distinct structural features and biological properties.

Uniqueness: this compound’s unique structure, characterized by the presence of a hydroxyl group on the indole ring, distinguishes it from other similar compounds.

Actividad Biológica

Monohydroxyisoaflavinine, a derivative of isoflavones, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, including antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl groups that significantly influence its biological activities. The positioning of these hydroxyl groups can affect the compound's interaction with biological targets, enhancing its efficacy in various applications.

Antioxidant Activity

One of the prominent biological activities of this compound is its antioxidant capacity. Studies have demonstrated that this compound exhibits significant radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

- DPPH Radical Scavenging Assay : In comparative studies, this compound showed higher antioxidative activity than several other isoflavone derivatives, with a notable increase in DPPH radical scavenging efficiency .

| Compound | EC50 (µM) | Activity Level |

|---|---|---|

| This compound | 25 | High |

| 3′-Hydroxydaidzein | 40 | Moderate |

| Genistein | 60 | Low |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it possesses significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against MRSA were reported to be as low as 10 µg/mL, indicating potent antibacterial activity .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus (MRSA) | 10 | High |

| Escherichia coli | 20 | Moderate |

| Candida albicans | 30 | Low |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines.

- Cell Line Studies : In studies involving human leukemia (HL60) and melanoma (B16) cell lines, this compound exhibited IC50 values of approximately 19.9 µg/mL and 17.5 µg/mL respectively, indicating significant cytotoxicity .

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| HL60 (Leukemia) | 19.9 | High |

| B16 (Melanoma) | 17.5 | High |

The mechanisms underlying the biological activities of this compound are multifaceted. Its antioxidant properties are attributed to the ability to donate electrons to free radicals, thereby neutralizing them. The antimicrobial activity may be linked to the disruption of bacterial cell membranes and interference with metabolic pathways.

In terms of anticancer effects, this compound may induce apoptosis in cancer cells through various signaling pathways, including the modulation of PPAR signaling pathways which are critical in regulating cellular growth and differentiation .

Case Studies

- Study on Antimicrobial Efficacy : A study assessing the antibacterial effects of this compound on MRSA demonstrated a significant reduction in bacterial load when treated with the compound compared to control groups .

- Antioxidant Efficacy Assessment : Another investigation utilized the DPPH method to quantify the antioxidant capacity of this compound, revealing its superior performance relative to traditional antioxidants like ascorbic acid .

Propiedades

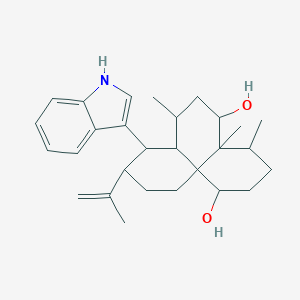

IUPAC Name |

8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[d]naphthalene-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO2/c1-16(2)19-12-13-28-23(30)11-10-18(4)27(28,5)24(31)14-17(3)26(28)25(19)21-15-29-22-9-7-6-8-20(21)22/h6-9,15,17-19,23-26,29-31H,1,10-14H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMAONVROPNUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C23C1(C(CC(C2C(C(CC3)C(=C)C)C4=CNC5=CC=CC=C54)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.